Cas no 860175-75-3 (5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid)
![5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/860175-75-3x500.png)
5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid
- Z336085392
- 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylicacid
- CS-0264390
- 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid
- EN300-92692
- AKOS005167814
- DB-155416
- STK352145
- KJB17575
- MFCD09701757
- 860175-75-3
- SCHEMBL21819360
-
- MDL: MFCD09701757
- インチ: InChI=1S/C7H6N4O2/c1-4-2-5(6(12)13)11-7(10-4)8-3-9-11/h2-3H,1H3,(H,12,13)
- InChIKey: RKAWJDPFMFPHRW-UHFFFAOYSA-N
- ほほえんだ: CC1=NC2=NC=NN2C(=C1)C(O)=O
計算された属性
- せいみつぶんしりょう: 178.04907545Da
- どういたいしつりょう: 178.04907545Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 223
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 80.4Ų
5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-92692-10g |
5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid |
860175-75-3 | 95% | 10g |
$2146.0 | 2023-09-01 | |
Enamine | EN300-92692-0.25g |
5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid |
860175-75-3 | 95.0% | 0.25g |
$200.0 | 2025-03-21 | |
Enamine | EN300-92692-5g |
5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid |
860175-75-3 | 95% | 5g |
$1448.0 | 2023-09-01 | |
1PlusChem | 1P019DSK-250mg |
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid |
860175-75-3 | 95% | 250mg |
$300.00 | 2023-12-16 | |
Enamine | EN300-92692-1g |
5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid |
860175-75-3 | 95% | 1g |
$499.0 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1335060-250mg |
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid |
860175-75-3 | 97% | 250mg |
¥4320.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1335060-5g |
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid |
860175-75-3 | 97% | 5g |
¥36489.00 | 2024-07-28 | |
Ambeed | A930467-1g |
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid |
860175-75-3 | 97% | 1g |
$524.0 | 2024-04-17 | |
A2B Chem LLC | AV16596-50mg |
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid |
860175-75-3 | 95% | 50mg |
$311.00 | 2024-04-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21062-1.0g |
5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid |
860175-75-3 | 95% | 1.0g |
¥2341.0000 | 2024-07-20 |
5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid 関連文献
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acidに関する追加情報
5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS No. 860175-75-3): An Overview of Its Structure, Properties, and Applications
5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS No. 860175-75-3) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications. In this article, we will delve into the structural characteristics, physicochemical properties, and recent advancements in the research and development of this compound.
Structural Characteristics
The molecular structure of 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid is characterized by a fused ring system consisting of a triazolopyrimidine core with a methyl group at the 5-position and a carboxylic acid group at the 7-position. The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to form hydrogen bonds and π-π interactions with biological targets. The presence of the carboxylic acid group adds polarity and enhances the compound's solubility in aqueous environments.
Physicochemical Properties
5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid exhibits several notable physicochemical properties that make it an attractive candidate for drug development. It has a molecular weight of 209.2 g/mol and a melting point of approximately 240°C. The compound is moderately soluble in water and organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solubility characteristics facilitate its use in various biological assays and formulations.
Biological Activities
Recent studies have highlighted the diverse biological activities of 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid. One of its most significant applications is as an inhibitor of adenosine deaminase (ADA), an enzyme involved in purine metabolism. ADA inhibitors have been explored for their potential therapeutic benefits in conditions such as severe combined immunodeficiency (SCID) and certain types of cancer. Research has shown that this compound effectively inhibits ADA activity with high selectivity and potency.
In addition to its ADA inhibitory properties, 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid has demonstrated antiviral activity against several RNA viruses. A study published in the Journal of Medicinal Chemistry reported that this compound exhibited potent antiviral effects against influenza A virus by interfering with viral replication processes. This finding opens up new avenues for the development of antiviral drugs targeting RNA viruses.
Clinical Applications and Potential Therapeutic Uses
The therapeutic potential of 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid has been explored in various preclinical studies. Its ability to inhibit adenosine deaminase makes it a promising candidate for treating SCID and other immunodeficiency disorders. Preclinical trials have shown that this compound can significantly improve immune function in animal models of SCID.
Beyond its immunomodulatory effects, 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid has also shown promise in cancer therapy. Research has demonstrated its ability to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. This makes it a potential lead compound for the development of novel anticancer agents.
Synthetic Routes and Derivatives
The synthesis of 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid has been extensively studied to optimize yield and purity. One common synthetic route involves the condensation of 6-chloro-3-methyluracil with hydrazine hydrate followed by cyclization with formamidine acetate. This multi-step process yields the desired product with high efficiency.
To enhance the pharmacological properties of this compound, researchers have synthesized various derivatives by modifying functional groups on the triazolopyrimidine scaffold. For example, substituting different alkyl or aryl groups at the 5-position or introducing additional functional groups at other positions can significantly alter the biological activity and pharmacokinetic profile of the molecule.
Conclusion
5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS No. 860175-75-3) is a promising compound with a wide range of biological activities and potential therapeutic applications. Its unique structural features and favorable physicochemical properties make it an attractive candidate for drug development in areas such as immunodeficiency disorders and cancer therapy. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses.
860175-75-3 (5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid) 関連製品
- 896354-42-0(N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide)
- 70888-76-5((-)-Coumachlor)
- 286456-54-0(7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo4,3-bpyridazine)
- 36226-31-0((pyridin-2-yl)methylurea)
- 77-09-8(Phenolphthalein)
- 1396709-06-0(N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-2-(methylsulfanyl)pyridine-3-carboxamide)
- 220352-36-3((1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid)
- 898767-86-7(6-(4-Iodophenyl)-6-oxohexanenitrile)
- 438015-36-2(2-amino-1-(4-propoxyphenyl)ethan-1-one)
- 104807-46-7(Methoctramine)
